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molecular formula C8H7Cl B041422 4-Chlorostyrene CAS No. 1073-67-2

4-Chlorostyrene

Cat. No. B041422
M. Wt: 138.59 g/mol
InChI Key: KTZVZZJJVJQZHV-UHFFFAOYSA-N
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Patent
US09102703B2

Procedure details

Microwave irradiation of styrene 5 in either 1,2-dichloroethane (DCE) at 180° C. for 30 min or 1,1,1-trifluorotoluene at 180° C. for 180 minutes afforded the cyclopenta-naphthalene derivative 6 in nearly quantitative yield with no additional purification required of the final product (entries 1 and 2, Table 1). With conditions for an efficient and high yielding IMDA reaction utilizing a lower boiling solvent in hand, scope and limitations investigations were initiated. First, substitution on the aryl group was examined; exchanging a hydrogen atom for a chlorine atom was deemed valuable, enabling access to a wide-range of naphthalene derivatives via palladium-catalyzed cross coupling reactions. Moreover, a chlorine atom is more stable and accessible than other halides or groups used for coupling, such as triflates. Styrenyl derivatives 5b, 5c, and 5d were prepared and subjected to microwave irradiation. The para-chlorostyrene 5b gave 7-chloronaphthalene 6b in quantitative yield after 200 min (entry 3). The ortho-chlorostyrene 5c also produced only one product, the 5-chloronaphthalene 6c in 86% yield, even though two products are possible (entry 4). The meta-chlorostyrene 5d gave an inseparable 1.4:1 mixture of the 6-chloro- and 8-chloronaphthalenes, 6d and 6d′ in 79% yield (entry 5).
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
halides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
triflates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Styrenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
C(NCC(O)=O)C(O)=O.[CH:10]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:13]=[CH:12][CH:11]=1.[Cl:20][C:21]1[CH:28]=[CH:27][C:24]([CH:25]=[CH2:26])=[CH:23][CH:22]=1.[Cl:29]C1C=CC=CC=1C=C.ClC1C=C(C=CC=1)C=C>[Pd]>[Cl:20][C:21]1[CH:28]=[CH:27][C:24]([CH:25]=[CH2:26])=[CH:23][CH:22]=1.[Cl:29][C:17]1[CH:18]=[C:19]2[C:14]([CH:13]=[CH:12][CH:11]=[CH:10]2)=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)O)NCC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Step Four
Name
halides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
triflates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Styrenyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C)C=C1
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C)C=CC=C1
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=C)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
with no additional purification
CUSTOM
Type
CUSTOM
Details
With conditions for an efficient and high yielding
CUSTOM
Type
CUSTOM
Details
were prepared
CUSTOM
Type
CUSTOM
Details
irradiation

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C)C=C1
Name
Type
product
Smiles
ClC1=CC=C2C=CC=CC2=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09102703B2

Procedure details

Microwave irradiation of styrene 5 in either 1,2-dichloroethane (DCE) at 180° C. for 30 min or 1,1,1-trifluorotoluene at 180° C. for 180 minutes afforded the cyclopenta-naphthalene derivative 6 in nearly quantitative yield with no additional purification required of the final product (entries 1 and 2, Table 1). With conditions for an efficient and high yielding IMDA reaction utilizing a lower boiling solvent in hand, scope and limitations investigations were initiated. First, substitution on the aryl group was examined; exchanging a hydrogen atom for a chlorine atom was deemed valuable, enabling access to a wide-range of naphthalene derivatives via palladium-catalyzed cross coupling reactions. Moreover, a chlorine atom is more stable and accessible than other halides or groups used for coupling, such as triflates. Styrenyl derivatives 5b, 5c, and 5d were prepared and subjected to microwave irradiation. The para-chlorostyrene 5b gave 7-chloronaphthalene 6b in quantitative yield after 200 min (entry 3). The ortho-chlorostyrene 5c also produced only one product, the 5-chloronaphthalene 6c in 86% yield, even though two products are possible (entry 4). The meta-chlorostyrene 5d gave an inseparable 1.4:1 mixture of the 6-chloro- and 8-chloronaphthalenes, 6d and 6d′ in 79% yield (entry 5).
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
halides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
triflates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Styrenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
C(NCC(O)=O)C(O)=O.[CH:10]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:13]=[CH:12][CH:11]=1.[Cl:20][C:21]1[CH:28]=[CH:27][C:24]([CH:25]=[CH2:26])=[CH:23][CH:22]=1.[Cl:29]C1C=CC=CC=1C=C.ClC1C=C(C=CC=1)C=C>[Pd]>[Cl:20][C:21]1[CH:28]=[CH:27][C:24]([CH:25]=[CH2:26])=[CH:23][CH:22]=1.[Cl:29][C:17]1[CH:18]=[C:19]2[C:14]([CH:13]=[CH:12][CH:11]=[CH:10]2)=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)O)NCC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Step Four
Name
halides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
triflates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Styrenyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C)C=C1
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C)C=CC=C1
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=C)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
with no additional purification
CUSTOM
Type
CUSTOM
Details
With conditions for an efficient and high yielding
CUSTOM
Type
CUSTOM
Details
were prepared
CUSTOM
Type
CUSTOM
Details
irradiation

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C)C=C1
Name
Type
product
Smiles
ClC1=CC=C2C=CC=CC2=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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